molecular formula C13H16BrN3 B1289614 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine CAS No. 872171-45-4

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Cat. No. B1289614
M. Wt: 294.19 g/mol
InChI Key: HWIOMBXSAUXKSK-UHFFFAOYSA-N
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Patent
US09029373B2

Procedure details

A mixture of 3-bromophenylhydrazine hydrochloride (5.00 g, 22.4 mmol) and 4,4-dimethyl-3-oxo-pentanenitrile (4.29 g, 33.6 mmol) in absolute ethanol (55 mL) was stirred at reflux for 18 h and cooled, then concentrated in vacuo. The residue was suspended in sat. aq. NaHCO3 (50 mL) and extracted with EtOAc (3×50 mL). The combined organics were dried (Na2SO4) and concentrated in vacuo. The residue was purified by FCC, using 0-5% [2M NH3 in MeOH] in DCM, to give the title compound (3.56 g, 54%). LCMS (Method 1): Rt 3.33 min, m/z 294, 296 [MH+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH3:11][C:12]([CH3:19])([CH3:18])[C:13](=O)[CH2:14][C:15]#[N:16]>C(O)C>[Br:2][C:3]1[CH:4]=[C:5]([N:9]2[C:15]([NH2:16])=[CH:14][C:13]([C:12]([CH3:19])([CH3:18])[CH3:11])=[N:10]2)[CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.BrC=1C=C(C=CC1)NN
Name
Quantity
4.29 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.